molecular formula C18H17N3O4S2 B2760781 ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252923-10-6

ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2760781
CAS No.: 1252923-10-6
M. Wt: 403.47
InChI Key: AGECQICNRMYKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (hereafter referred to as Compound A) is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core fused with a sulfur-containing acetamido-benzoate ester. Its molecular formula is C₁₈H₁₉N₃O₄S₂, with a molecular weight of 405.49 g/mol . The thienopyrimidine scaffold is substituted with a methyl group at position 3 and an oxo group at position 4, while the benzoate ester is attached at the ortho position (C2) of the benzene ring.

Properties

IUPAC Name

ethyl 2-[[2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-25-17(24)11-6-4-5-7-12(11)19-14(22)10-27-18-20-13-8-9-26-15(13)16(23)21(18)2/h4-9H,3,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGECQICNRMYKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thienopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds in the thienopyrimidine class may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that ethyl 2-[2-({3-methyl-4-oxo...}] can interact with specific molecular targets associated with tumor growth and metastasis .
  • Antimicrobial Properties : Ethyl 2-[2-({3-methyl-4-oxo...}] has shown potential antimicrobial effects against various pathogens. This suggests its utility in developing treatments for infectious diseases .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

2. Organic Synthesis

  • The compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution, making it useful in organic synthesis .

3. Material Science

  • There is ongoing research into the use of ethyl 2-[2-({3-methyl-4-oxo...}] in developing new materials with specific properties. This includes exploring its potential applications in polymer chemistry and nanotechnology .

Mechanistic Insights

The mechanism of action for ethyl 2-[2-({3-methyl-4-oxo...}] involves its interaction with specific enzymes and receptors. The thienopyrimidine core is known to affect signaling pathways relevant to cancer progression and inflammation. By modulating G protein-coupled receptors (GPCRs), the compound can influence cellular responses that are critical for therapeutic outcomes .

Case Studies

1. Anticancer Screening

  • A study on multicellular spheroids demonstrated significant cytotoxicity against cancer cell lines when treated with compounds similar to ethyl 2-[2-({3-methyl-4-oxo...}]. This indicates its potential as a novel anticancer agent .

2. Mechanistic Studies

  • Investigations into the compound's mode of action revealed interactions with molecular targets involved in various physiological processes. These studies provide insights into how the compound can be optimized for therapeutic use .

Mechanism of Action

The mechanism of action of ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Core Modifications: Thienopyrimidine Substituents

Compound A shares structural homology with several analogs, differing primarily in substituents on the thienopyrimidine ring and the position of the benzoate ester. Key comparisons include:

Compound Name Thienopyrimidine Substituents Benzoate Position Molecular Formula Key Features
Compound A 3-methyl, 4-oxo C2 C₁₈H₁₉N₃O₄S₂ High lipophilicity (logP ~3.2) due to methyl and ester groups
Compound B (CAS 686770-24-1) 3-phenyl, 4-oxo, 6,7-dihydro C4 C₂₃H₂₁N₃O₄S₂ Increased aromaticity (phenyl) enhances π-π interactions; partial saturation improves solubility
Compound C (Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate) 3-ethyl, 4-oxo, 7-phenyl C4 C₂₅H₂₅N₃O₄S₂ Bulky substituents (ethyl, phenyl) may hinder target binding but improve metabolic stability

Key Observations :

  • Saturation : The 6,7-dihydro modification in Compound B introduces partial saturation, likely reducing planarity and enhancing solubility compared to Compound A .

Positional Isomerism: Benzoate Ester Orientation

The position of the benzoate ester (C2 vs. C4) significantly impacts molecular conformation:

  • Compounds B and C (C4-benzoate): The para-substituted ester allows greater rotational freedom, which may improve binding to flexible active sites but reduce specificity .

Biological Activity

Ethyl 2-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyrimidine core structure that integrates sulfur and nitrogen atoms, contributing to its unique biological properties. The molecular formula of this compound is C18H19N3O4S2C_{18}H_{19}N_{3}O_{4}S_{2} with a molecular weight of 379.48 g/mol. Its structural complexity allows for interactions with various biological targets.

1. Antiproliferative Activity:
Research indicates that compounds within the thienopyrimidine class can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, studies have shown that similar thienopyrimidines exhibit inhibitory effects on EGFR (epidermal growth factor receptor) tyrosine kinase, leading to reduced tumor growth in cancer models .

2. Antiviral Properties:
Thienopyrimidines have also been investigated for their antiviral activities. In particular, derivatives have demonstrated effectiveness against hepatitis B virus (HBV) by inhibiting viral polymerase activity. The mechanism often involves the disruption of nucleotide synthesis pathways crucial for viral replication .

3. Anti-inflammatory Effects:
Some studies suggest that thienopyrimidine derivatives may exert anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways. This could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Anticancer Activity
A study focused on a related thienopyrimidine compound showed significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antiviral Efficacy Against HBV
In vitro assays demonstrated that this compound exhibited potent antiviral activity against HBV with an EC50 value in the nanomolar range. This suggests a strong potential for development as an antiviral drug .

Pharmacological Data

Activity Type Target IC50/EC50 Values Study Reference
AntiproliferativeEGFR Tyrosine KinaseIC50 = 200 nM
AntiviralHBV PolymeraseEC50 = 7.8 nM
Anti-inflammatoryNF-kB PathwayNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.